molecular formula C16H10O9 B1593796 4,4'-oxydiphthalic acid CAS No. 7717-76-2

4,4'-oxydiphthalic acid

Cat. No.: B1593796
CAS No.: 7717-76-2
M. Wt: 346.24 g/mol
InChI Key: AIVVXPSKEVWKMY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It is known to be used in the synthesis of polyimide resins , suggesting that its targets could be related to the formation and modification of these polymers.

Mode of Action

It is known to participate in the synthesis of polyimide resins , indicating that it likely interacts with other compounds to form complex polymer structures.

Biochemical Pathways

Given its role in the synthesis of polyimide resins , it is likely involved in the biochemical pathways related to polymer formation and modification.

Result of Action

Its use in the synthesis of polyimide resins suggests that it contributes to the formation of these complex polymer structures.

Action Environment

Given its role in the synthesis of polyimide resins , factors such as temperature and solvent conditions could potentially impact its action.

Biochemical Analysis

Biochemical Properties

1,2-Benzenedicarboxylic acid, 4,4’-oxybis- plays a significant role in biochemical reactions, particularly in the formation of MOF materials. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand, binding to metal ions to form coordination complexes. These interactions are crucial for the stability and functionality of the resulting MOF structures .

Cellular Effects

1,2-Benzenedicarboxylic acid, 4,4’-oxybis- influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels. Additionally, it can impact the expression of genes involved in cellular stress responses and metabolic regulation .

Molecular Mechanism

At the molecular level, 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, altering their activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biochemical response. High doses can lead to cellular stress, enzyme inhibition, and changes in gene expression .

Metabolic Pathways

1,2-Benzenedicarboxylic acid, 4,4’-oxybis- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux, leading to changes in the levels of certain metabolites. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Benzenedicarboxylic acid, 4,4’-oxybis- can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydroquinone in the presence of a catalyst . The reaction typically occurs under reflux conditions with an appropriate solvent, such as acetic acid or toluene. The resulting product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 1,2-Benzenedicarboxylic acid, 4,4’-oxybis- often involves the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then reacted with hydroquinone . This method allows for large-scale production and is commonly used in the manufacturing of various polymers and resins.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, 4,4’-oxybis- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Benzenedicarboxylic acid, 4,4’-oxybis- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3,4-dicarboxyphenoxy)phthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O9/c17-13(18)9-3-1-7(5-11(9)15(21)22)25-8-2-4-10(14(19)20)12(6-8)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVVXPSKEVWKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8064775
Record name 1,2-Benzenedicarboxylic acid, 4,4'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8064775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7717-76-2
Record name 4,4′-Oxydiphthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7717-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 4,4'-oxybis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007717762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 4,4'-oxybis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 4,4'-oxybis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Chlorophthalic anhydride (10 g, 55 mmol), potassium benzoate (1.0 g, 6.2 mmol), and N-methylpyrrolidinone (25 g) were heated to about 175.C. Potassium carbonate (3.87 g, 28 mmol) was added and the suspension was heated to about 175.C. After 2 hours, GC analysis indicated a greater than 97% conversion to 4,4'-oxydiphthalic anhydride. The solvent was removed under reduced pressure and the residue treated with an aqueous 25% sodium hydroxide solution. The solution was acidified with concentrated HCl. The solid was collected and dried to give 4,4'-oxydiphthalic acid (4.85 g) mixed with some sodium chloride. The tetra acid was cyclized and recrystallized from hot acetic anhydride (2.4 mL) and filtered to remove salts to give 4,4'-oxydiphthalic anhydride, 4.2 g.
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium benzoate
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
175.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
solvent
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step Two
[Compound]
Name
175.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Customer
Q & A

Q1: What is the molecular formula and weight of 4,4'-Oxydiphthalic acid?

A1: this compound has the molecular formula C16H10O7 and a molecular weight of 314.23 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research papers do not detail specific spectroscopic data, ODPA is commonly characterized using techniques like Fourier-transform infrared spectroscopy (FTIR) [, ] and nuclear magnetic resonance (NMR) spectroscopy. FTIR helps identify functional groups, while NMR provides insights into the compound's structure and purity.

Q3: How is this compound used in material science?

A3: ODPA is a key building block in synthesizing high-performance polymers, particularly polyimides [, , , ]. Its rigid structure and ability to form strong intermolecular interactions contribute to the exceptional thermal stability, mechanical strength, and chemical resistance of these polymers.

Q4: Can you elaborate on the stability of ODPA-based materials under various conditions?

A4: Polyimide materials derived from ODPA exhibit remarkable stability under a wide range of conditions. Research highlights their high glass transition temperatures (Tg), often exceeding 360 °C [], indicating excellent thermal resistance. These materials also demonstrate resilience to thermal-oxidative degradation even after prolonged exposure to elevated temperatures (e.g., 320 °C for 500 hours) []. Additionally, they exhibit good hygrothermal resistance, maintaining their properties after prolonged exposure to high humidity and temperature (e.g., 120 °C under 2 atm for 100 hours) [].

Q5: How is this compound used in coordination chemistry?

A5: ODPA serves as a versatile ligand in coordination chemistry, forming diverse metal-organic frameworks (MOFs) [, , , , , , , , , ]. Its ability to adopt various coordination modes with metal ions allows for the construction of intricate architectures with potential applications in areas like gas storage, catalysis, and sensing.

Q6: What role does the structure of ODPA play in the formation of MOFs?

A6: ODPA's V-shaped structure and its multidentate nature, arising from the four carboxylate groups, are crucial for MOF formation [, ]. These features enable ODPA to bridge multiple metal centers, leading to the formation of extended networks with diverse topologies.

Q7: Are there examples of ODPA-based MOFs exhibiting specific functionalities?

A7: Yes, research demonstrates the functional versatility of ODPA-based MOFs. For instance, some ODPA-based MOFs have shown promising luminescent properties, acting as sensors for detecting specific anions like SCN-, Cl-, Br-, and I- in aqueous solutions [].

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